

4-(Chloromethyl)-4-methyloctane: Structural Architecture and Chemical Reactivity Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-(Chloromethyl)-4-methyloctane

Cat. No.: B13652957

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Executive Summary

4-(Chloromethyl)-4-methyloctane (CAS: 1484025-67-3) is a specialized branched alkyl halide characterized by a "neopentyl-like" steric environment. Unlike standard primary alkyl chlorides, this molecule exhibits exceptional resistance to nucleophilic substitution and base-catalyzed elimination due to its quaternary carbon center at the

-position. This guide analyzes its structural conformation, predicted physicochemical properties, and unique reactivity profile, positioning it as a robust hydrophobic building block for oxidation-resistant and elimination-resistant scaffolds in medicinal chemistry and materials science.

Chemical Identity & Structural Analysis[1][2]

The molecule consists of an octane backbone substituted at the C4 position with a methyl group and a chloromethyl group. This creates a quaternary center (C4) directly adjacent to the reactive site (the chloromethyl carbon).

Nomenclature and Identifiers

Property	Detail
IUPAC Name	4-(Chloromethyl)-4-methyloctane
CAS Number	1484025-67-3
Molecular Formula	C H Cl
Molecular Weight	176.73 g/mol
SMILES	<chem>CCCCC(C)(CCl)CCC</chem>
Classification	Primary Alkyl Chloride (Neopentyl-type)

Stereochemical Configuration

The C4 carbon is a chiral center because it is bonded to four distinct groups:

- Methyl group ()
- Chloromethyl group ()
- Propyl group ()
, derived from C1-C3)
- Butyl group ()
, derived from C5-C8)

Note: Commercial preparations are typically racemic mixtures unless stereoselective synthesis is employed.

Physicochemical Properties (Predicted)

Due to the scarcity of experimental data for this specific isomer, properties are derived from high-fidelity structure-property relationship (SPR) models of homologous branched chloroalkanes.

Property	Value (Estimated)	Technical Rationale
Boiling Point	205°C - 215°C	Extrapolated from 4,4-dimethyloctane (~160°C) + halogen contribution.
Density	0.89 ± 0.02 g/cm ³	Typical for C10 chloroalkanes; denser than parent alkane.
LogP (Lipophilicity)	~5.2	Highly lipophilic due to C10 chain and branching.
Water Solubility	Insoluble (< 0.1 mg/L)	Hydrophobic alkyl chain dominates the polar C-Cl bond.
Flash Point	> 75°C	Consistent with high molecular weight alkyl halides.

Reactivity Profile: The "Neopentyl Effect"

The defining feature of **4-(Chloromethyl)-4-methyloctane** is its kinetic inertness. The chloromethyl group is attached to a quaternary carbon, creating a steric fortress that dictates its reactivity.

Nucleophilic Substitution (SN2) - Blocked

In a standard primary alkyl chloride, SN2 reactions proceed rapidly. However, in this molecule, the backside trajectory required for the nucleophile to attack the

-carbon (

) is sterically occluded by the bulky propyl, butyl, and methyl groups on the adjacent quaternary C4.

- Outcome: The molecule is virtually inert to standard SN2 conditions (e.g., NaI/Acetone, NaN₃).

Elimination (E2) - Impossible

E2 elimination requires an anti-periplanar

-hydrogen.

- Analysis: The

-carbon is the

. The

-carbon is C4.

- Observation: C4 is quaternary (bonded to C3, C5, Methyl, and the -carbon). It possesses zero hydrogens.
- Outcome: E2 elimination cannot occur. The molecule is stable even in the presence of strong, bulky bases (e.g., t-BuOK), making it an ideal solvent or spacer in base-catalyzed reactions.

Cationic Rearrangement (SN1/E1)

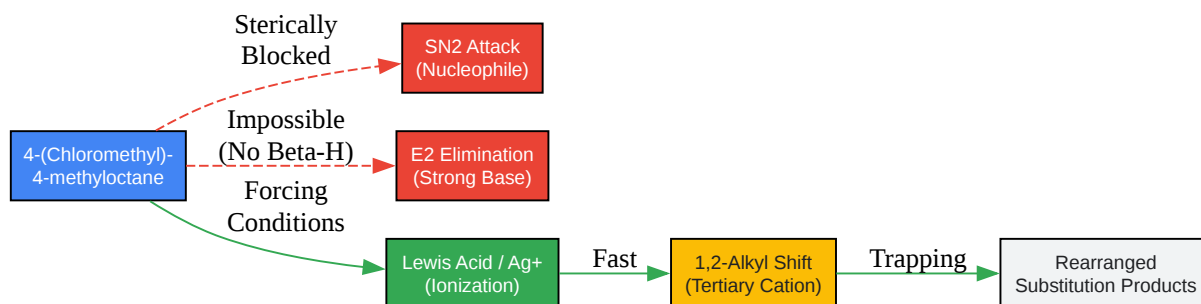
Under forcing conditions (strong Lewis acids like

or

salts), the chloride can leave, generating a primary carbocation.

- Mechanism: The unstable primary cation will immediately undergo a 1,2-alkyl shift (Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation.
- Pathway: Migration of the methyl, propyl, or butyl group from C4 to the -carbon.

Reactivity Flowchart



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Figure 1: Reactivity logic gate for neopentyl-like systems. Note the red pathways indicating blocked standard reactions.

Synthetic Methodology

Direct chlorination of 4-methyloctane yields a mixture of isomers. The preferred route for high purity is the conversion of the corresponding alcohol, (4-methyloctan-4-yl)methanol, using non-acidic conditions to prevent rearrangement.

Recommended Protocol: Appel Reaction

This method avoids the formation of carbocations, preserving the structural integrity of the neopentyl skeleton.

Reagents:

- Precursor: (4-methyloctan-4-yl)methanol
- Reagent: Carbon Tetrachloride () or Hexachloroacetone
- Catalyst: Triphenylphosphine ()

Step-by-Step Workflow:

- Preparation: Dissolve (4-methyloctan-4-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) under atmosphere.
- Addition: Add (1.1 eq) and cool to 0°C.
- Chlorination: Dropwise addition of (1.1 eq). The reaction is driven by the formation of the strong P=O bond (Triphenylphosphine oxide).
- Workup: The byproduct precipitates or is removed via filtration through a silica plug.
- Purification: Distillation. The product is thermally stable due to the lack of elimination pathways.

Applications in Drug Discovery & Materials

Metabolic Blocker

In medicinal chemistry, the gem-dimethyl or quaternary effect is used to block metabolic hotspots.

- Application: Incorporating the **4-(chloromethyl)-4-methyloctane** motif into a drug scaffold prevents cytochrome P450 oxidation at the beta-position (steric shielding) and prevents metabolic dehydrohalogenation (lack of beta-hydrogens).

Stable Linker Synthesis

Because the chloride is resistant to displacement by weak nucleophiles, it can be used to synthesize permanently charged quaternary ammonium salts (via exhaustive alkylation under high pressure) that are stable to Hofmann elimination.

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye).
- Storage: Store in a cool, dry place. Unlike allylic or benzylic halides, it does not require refrigeration for stability, but standard chemical hygiene applies.
- Toxicity: Like many alkyl halides, potential alkylating agent (though weak). Use gloves and fume hood.

References

- ChemScene. (2024). **4-(Chloromethyl)-4-methyloctane** Product Data & CAS 1484025-67-3.[1] Retrieved from
- Whitmore, F. C., & Rothrock, H. S. (1932). The Neopentyl Rearrangement. Journal of the American Chemical Society.[2] (Foundational text on neopentyl halide reactivity).
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Source for SN2 steric hindrance rules).
- Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.

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Sources

- [1. chemscene.com](https://www.chemscene.com) [chemscene.com]
- [2. organic-chemistry.org](https://www.organic-chemistry.org) [organic-chemistry.org]
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